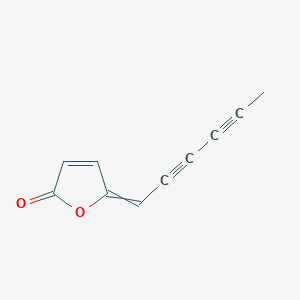

5-Hexa-2,4-diynylidenefuran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hexa-2,4-diynylidenefuran-2-one is a natural product found in Solidago petiolaris, Solidago elongata, and other organisms with data available.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-hexa-2,4-diynylidenefuran-2-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor alkynes under controlled conditions. For example, analogous furanone derivatives are synthesized via acid-catalyzed intramolecular cyclization, where temperature (60–80°C) and solvent polarity (e.g., dichloromethane) critically affect reaction efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Optimization of catalyst (e.g., p-toluenesulfonic acid) concentration can mitigate side reactions like oligomerization.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Combine ¹H and ¹³C NMR to identify characteristic signals (e.g., lactone carbonyl at ~170 ppm, conjugated diyne protons at δ 6.2–6.8). IR spectroscopy confirms lactone C=O stretching (~1750 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₀H₆O₂), while X-ray crystallography resolves stereoelectronic effects in the conjugated system .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation or moisture-induced degradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to assess decomposition pathways. Use amber vials to avoid photolytic cleavage of the diyne moiety.

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be reconciled across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, solvent interference). Apply triangulation by repeating assays in multiple models (e.g., bacterial vs. mammalian systems) and cross-validate with orthogonal techniques (e.g., enzymatic inhibition vs. whole-cell viability). Meta-analysis of dose-response curves and solvent controls (e.g., DMSO concentration ≤0.1%) enhances reproducibility .

Q. What computational strategies are suitable for modeling the reactivity of this compound in electrophilic reactions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Solvent effects (e.g., polarizable continuum model) refine activation energies for nucleophilic attack. Compare computed IR spectra with experimental data to validate transition states .

Q. How can researchers address empirical contradictions in stability studies under varying pH conditions?

- Methodological Answer : Design pH-rate profiles (pH 2–12) with UV-Vis spectroscopy to track degradation kinetics. Identify dominant degradation mechanisms (e.g., hydrolysis at acidic pH vs. oxidation at alkaline pH) using LC-MS for fragment identification. Statistical tools like principal component analysis (PCA) distinguish pH-dependent pathways from experimental noise .

Q. What experimental frameworks optimize the compound’s application in photodynamic therapy (PDT) research?

- Methodological Answer : Evaluate singlet oxygen quantum yield (ΦΔ) using a reference dye (e.g., Rose Bengal) in a comparative spectroscopic setup. Assess cellular uptake via confocal microscopy with fluorescent tagging (e.g., BODIPY derivatives). Combine in vitro PDT efficacy data with ROS scavenger controls (e.g., NaN₃) to confirm mechanism .

Q. Data Analysis and Validation

Q. What statistical methods are recommended for validating reproducibility in synthetic yield optimization?

- Methodological Answer : Use response surface methodology (RSM) with central composite design to model interactions between variables (temperature, catalyst loading). Apply ANOVA to identify significant factors (p < 0.05) and optimize via desirability functions. Replicate optimal conditions in triplicate to calculate confidence intervals .

Q. How should researchers manage ethical and data-sharing challenges when publishing sensitive biological data?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo under CC-BY licenses. For human-derived data, implement de-identification protocols (e.g., k-anonymity) and obtain IRB approval. Use controlled access mechanisms for sensitive datasets .

Q. Tables for Key Data

Properties

CAS No. |

27762-69-2 |

|---|---|

Molecular Formula |

C10H6O2 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

5-hexa-2,4-diynylidenefuran-2-one |

InChI |

InChI=1S/C10H6O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,1H3 |

InChI Key |

YOTOGBLIOFSWLS-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC#CC=C1C=CC(=O)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.